rac-(1R,2S)-2-(3-oxocyclobutyl)cyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2S)-2-(3-oxocyclobutyl)cyclopropane-1-carboxylic acid: is a synthetic organic compound that features a cyclopropane ring and a cyclobutyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(3-oxocyclobutyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Cyclobutyl Ketone Moiety: This step may involve the use of a cyclobutanone derivative, which can be introduced through various carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(3-oxocyclobutyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving cyclopropane and cyclobutyl ketone moieties.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(3-oxocyclobutyl)cyclopropane-1-carboxylic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: A simpler analog without the cyclobutyl ketone moiety.
Cyclobutanone: A compound featuring the cyclobutyl ketone moiety without the cyclopropane ring.
2-(3-oxocyclobutyl)acetic acid: A compound with a similar structure but different functional groups.
Uniqueness
rac-(1R,2S)-2-(3-oxocyclobutyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the cyclobutyl ketone moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1R,2S)-2-(3-oxocyclobutyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-5-1-4(2-5)6-3-7(6)8(10)11/h4,6-7H,1-3H2,(H,10,11)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSUTDIEFLWRGV-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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